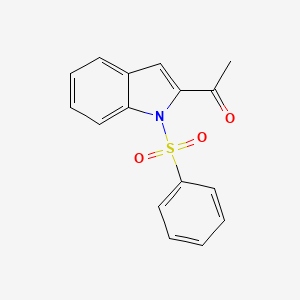![molecular formula C16H13NS B14306131 [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile CAS No. 112270-23-2](/img/structure/B14306131.png)
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile is an organic compound characterized by the presence of a fluorenyl group attached to an acetonitrile moiety, with a methylsulfanyl substituent on the fluorenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile typically involves the reaction of 9H-fluorene with a methylsulfanyl group and subsequent introduction of the acetonitrile group. One common method involves the use of a Friedel-Crafts alkylation reaction, where 9H-fluorene is reacted with methylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then treated with a cyanating agent, such as sodium cyanide, to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
化学反应分析
Types of Reactions
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated fluorenyl derivatives.
科学研究应用
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group’s photophysical properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
作用机制
The mechanism of action of [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can engage in π-π interactions with aromatic residues, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
9H-Fluoren-9-ylacetonitrile: Lacks the methylsulfanyl group, resulting in different chemical reactivity and properties.
9-(Methylsulfanyl)-9H-fluorene:
9H-Fluorene: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile is unique due to the combination of the fluorenyl, methylsulfanyl, and acetonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
112270-23-2 |
|---|---|
分子式 |
C16H13NS |
分子量 |
251.3 g/mol |
IUPAC 名称 |
2-(9-methylsulfanylfluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C16H13NS/c1-18-16(10-11-17)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10H2,1H3 |
InChI 键 |
WJHYVRCJXOFTFO-UHFFFAOYSA-N |
规范 SMILES |
CSC1(C2=CC=CC=C2C3=CC=CC=C31)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


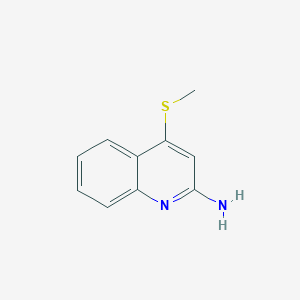
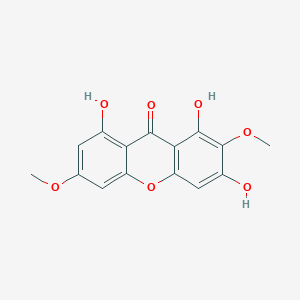
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

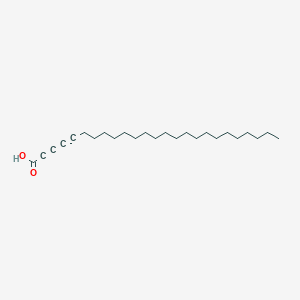
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
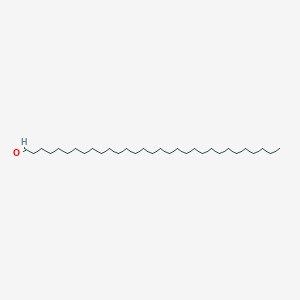
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
